molecular formula C23H20ClN5O4S B2650410 6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852153-85-6

6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2650410
CAS No.: 852153-85-6
M. Wt: 497.95
InChI Key: DDZWURDLWTZRDZ-UHFFFAOYSA-N
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Description

6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20ClN5O4S and its molecular weight is 497.95. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Ring Cleavage Reactions : Studies on ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines have led to the synthesis of various products such as pyrimidines and acetoacetamides, highlighting the chemical versatility of heterocyclic compounds in producing a wide range of chemical entities for potential pharmaceutical applications (Kinoshita, T. et al., 1989).

Antimicrobial and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and demonstrated significant anti-inflammatory and analgesic activities. This research underscores the potential of heterocyclic compounds in developing new therapeutic agents (Abu‐Hashem, A. et al., 2020).

Crystal Structure Analysis : The crystal structure analysis of heterocyclic compounds, such as indeno[1',2':2,3]pyrido[5,6-d]pyrimidine derivatives, provides valuable insights into the molecular geometry and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and potential binding mechanisms with biological targets (Low, J. N. et al., 2004).

Electron Transport Layer in Polymer Solar Cells : The use of conjugated polyelectrolytes as electron transport layers in polymer solar cells demonstrates the application of heterocyclic compounds in enhancing the efficiency of renewable energy technologies. This research highlights the role of such compounds in developing advanced materials for energy applications (Hu, L. et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a pyrimidine-2,4(1H,3H)-dione with a triazole derivative containing a thioether and an oxoethyl group, followed by the addition of a benzene ring with an ethoxy group.", "Starting Materials": [ "Pyrimidine-2,4(1H,3H)-dione", "5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Triethylamine (TEA)", "Ethyl bromoacetate", "Sodium hydride (NaH)", "Benzaldehyde", "Acetic anhydride", "Sodium acetate (NaOAc)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "The triazole derivative is synthesized by reacting 5-amino-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of NaH and DMF. The resulting product is then reacted with 4-chlorobenzophenone in the presence of NaOAc and acetic anhydride to yield the desired triazole derivative.", "The pyrimidine-2,4(1H,3H)-dione is reacted with the triazole derivative in the presence of DCC, DMAP, and TEA to form the desired compound.", "The benzaldehyde is then added to the reaction mixture in the presence of NaOH to form the final product.", "The product is purified by recrystallization from methanol and chloroform." ] }

CAS No.

852153-85-6

Molecular Formula

C23H20ClN5O4S

Molecular Weight

497.95

IUPAC Name

6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C23H20ClN5O4S/c1-2-33-18-9-7-17(8-10-18)29-20(11-16-12-21(31)26-22(32)25-16)27-28-23(29)34-13-19(30)14-3-5-15(24)6-4-14/h3-10,12H,2,11,13H2,1H3,(H2,25,26,31,32)

InChI Key

DDZWURDLWTZRDZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

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